

# Application Note: Solid-Phase Extraction of Carisoprodol from Oral Fluid Samples

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## Compound of Interest

Compound Name: **Carisoprodol**

Cat. No.: **B1668446**

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## Introduction

**Carisoprodol** is a centrally acting skeletal muscle relaxant that is metabolized to meprobamate, a sedative with anxiolytic properties. The analysis of **carisoprodol** and meprobamate in oral fluid is a valuable tool in clinical and forensic toxicology, offering a non-invasive sample collection method.[1][2] Oral fluid analysis provides a convenient alternative to blood or urine testing for monitoring drug compliance, detecting illicit drug use, and in driving under the influence of drugs (DUID) investigations.[1][3][4] This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous quantification of **carisoprodol** and its primary metabolite, meprobamate, in oral fluid samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

## Principle

This method utilizes a cation exchange/hydrophobic mixed-mode solid-phase extraction strategy to isolate **carisoprodol** and meprobamate from the complex oral fluid matrix.[1][2] The oral fluid sample, collected using a Quantisal™ device, is diluted with a buffer and an internal standard is added.[1] The sample is then loaded onto the SPE cartridge. After a series of washing steps to remove interfering substances, the analytes are eluted and subsequently analyzed by LC-MS/MS.[1] The use of deuterated internal standards is recommended to ensure accurate quantification by compensating for any variability during the extraction process and potential matrix effects.[5]

## Instrumentation and Materials

- SPE Cartridges: Cation exchange/hydrophobic solid-phase columns[1][2]
- LC-MS/MS System: A sensitive and selective liquid chromatography-tandem mass spectrometry system is required for analysis.[1][2]
- Oral Fluid Collection Devices: Quantisal™ or similar devices that collect a known volume of oral fluid and contain a stabilizing buffer.[1][3]
- Chemicals and Reagents: Methanol, deionized water, potassium phosphate buffer (0.1M, pH 6.0), and deuterated internal standards (e.g., d7-**carisoprodol**).[1]

## Experimental Protocol

A detailed, step-by-step protocol for the solid-phase extraction of **carisoprodol** and meprobamate from oral fluid samples is provided below.

### 1. Sample Preparation

- Collect oral fluid specimens using a Quantisal™ device according to the manufacturer's instructions. This device collects 1 mL of oral fluid into a transport tube containing 3 mL of buffer.[1][3]
- To an aliquot of the oral fluid/buffer mixture, add the internal standard solution (e.g., 20  $\mu$ L of 2,500 ng/mL d7-**carisoprodol**).[1]
- Add 1 mL of 0.1M potassium phosphate buffer (pH 6.0) to the sample.[1]

### 2. Solid-Phase Extraction (SPE)

- Conditioning: Condition the cation exchange/hydrophobic SPE column with 2 mL of methanol followed by 2 mL of 0.1M potassium phosphate buffer (pH 6.0).[1]
- Loading: Apply the prepared sample to the conditioned SPE column and allow it to flow through slowly.[1]
- Washing:
  - Wash the column with 2 mL of deionized water.[1]

- Wash the column with 1 mL of a 25:75 (v/v) methanol-deionized water solution.[1]
- Elution: Elute the analytes from the column. While the specific elution solvent is not detailed in the primary reference, a common practice for mixed-mode cation exchange columns is to use a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction and elute the basic analytes.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of the initial mobile phase).

### 3. LC-MS/MS Analysis

The final extracted sample is then analyzed by a validated LC-MS/MS method. The method should be optimized for the separation and detection of **carisoprodol** and meprobamate.[1]

## Quantitative Data Summary

The following tables summarize the quantitative data from a validated method for the determination of **carisoprodol** and meprobamate in oral fluid.[1]

Table 1: Method Validation Parameters

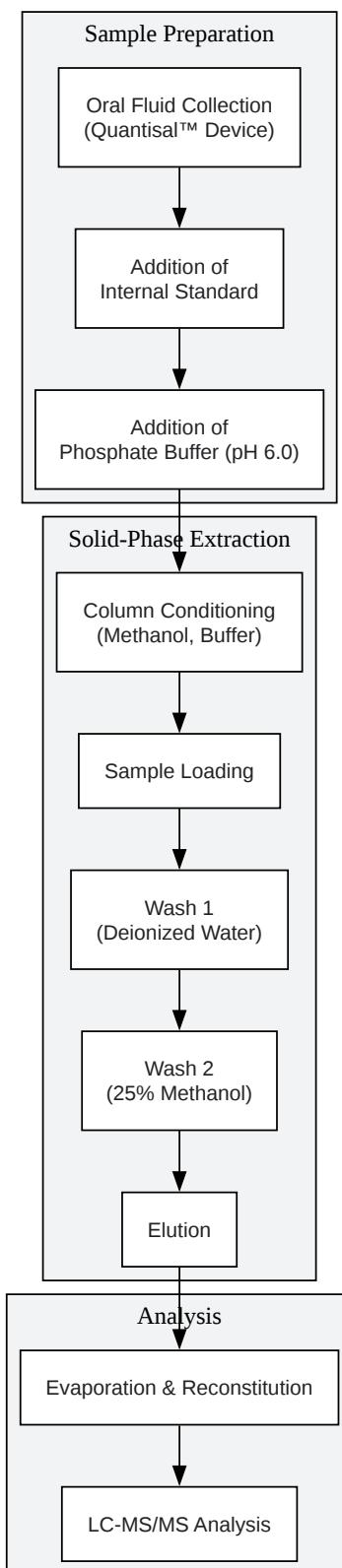
Parameter	Carisoprodol	Meprobamate
Linearity Range	25–500 ng/mL	25–500 ng/mL
Correlation Coefficient ( $r^2$ )	>0.99	>0.99
Limit of Quantitation (LOQ)	10 ng/mL	10 ng/mL

Table 2: Recovery and Matrix Effects

Parameter	Carisoprodol	Meprobamate
Recovery from Collection Pad	88%	92%
Matrix Effect	-17%	-20%
Process Efficiency	77%	75%

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction of **carisoprodol** from oral fluid samples.



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Caption: Workflow for the solid-phase extraction of **carisoprodol** from oral fluid.

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